N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3,3-dimethylbutanamide
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Description
Synthesis Analysis
The synthesis of thiazolo[3,2-a]pyrimidines, which is the core structure of the compound, has been detailed in various scientific research . The most widely known method is based on the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks .Molecular Structure Analysis
The molecular structure of the compound includes a thiazolo[3,2-a]pyrimidin-6-yl group attached to a 3,3-dimethylbutanamide group. The InChI string and SMILES notation provide a detailed description of its structure.Chemical Reactions Analysis
Thiazolo[3,2-a]pyrimidines are synthetically attractive derivatives. They possess an active methylene group (C2H2) which is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents .Scientific Research Applications
Cyclin-Dependent Kinase Inhibition
Research into thiazolopyrimidine derivatives has shown promising results in the inhibition of cyclin-dependent kinases (CDKs), which are crucial for the regulation of cell cycle progression. These compounds have been identified as potent inhibitors, demonstrating antiproliferative and proapoptotic effects consistent with CDK2 and CDK9 inhibition. Such attributes suggest their potential utility in cancer therapy, where controlling the cell cycle can inhibit the growth of cancer cells (Wang et al., 2004).
Antifungal and Antibacterial Properties
Studies have also highlighted the antifungal and antibacterial properties of certain thiazolopyrimidine derivatives. These compounds exhibit significant biological activity against fungi such as Aspergillus terreus and bacteria, making them candidates for the development of new antimicrobial agents. This suggests their application in addressing microbial resistance issues and the need for new antibiotics (Jafar et al., 2017).
Anticancer Activity
The thiazolopyrimidine scaffold has been explored for its anticancer activity, with several derivatives showing promise in inhibiting the growth of cancer cells. These findings are significant for drug discovery efforts aimed at developing novel anticancer therapeutics. The structural diversity within this class of compounds offers a wide range of opportunities for targeting various cancer types (Becan et al., 2022).
Properties
IUPAC Name |
N-(3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-3,3-dimethylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2S/c1-8-7-20-13-15-9(2)11(12(19)17(8)13)16-10(18)6-14(3,4)5/h7H,6H2,1-5H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTQFEZFKQNUQRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=C(C(=O)N12)NC(=O)CC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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